molecular formula C8H15NO2 B3057565 2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one CAS No. 82554-10-7

2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one

Cat. No. B3057565
CAS RN: 82554-10-7
M. Wt: 157.21 g/mol
InChI Key: OQOFOMBOFKPTHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 . This compound is also commonly referred to as ‘MHP’ in research circles.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : The synthesis of 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones and their isomerization into 2-hydroxy-2-aryl-1-(indol-3-yl)ethan-1-ones, closely related to the chemical , demonstrates a methodic approach to create these compounds using triethylamine or EtONa (Shtamburg et al., 2018).

  • Crystal Structure Analysis : The molecular and crystal structure of compounds similar to 2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one, such as 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione, has been determined through single-crystal X-ray diffraction, highlighting the utility of these compounds in structural chemistry (Percino et al., 2007).

Applications in Biochemistry and Medicine

  • DNA Interaction Studies : A study on the interaction of Cu(II) complexes with DNA using tridentate ligands, including compounds similar to this compound, revealed insights into DNA binding and nuclease activity. This research is significant for understanding molecular interactions at a biochemical level (Kumar et al., 2012).

  • Synthesis of Biologically Active Compounds : Research on the synthesis of derivatives, like 1-(3, 4-dihydroxyphenyl)-2-(4-methylpiperidin-1-yl) ethan-1-one, which are structurally related to this compound, has been explored for their potential antidepressant effects. This highlights the relevance of such compounds in the development of new therapeutic drugs (Kausar et al., 2017).

Chemical Properties and Reactions

  • Alcohol Oxidation Studies : An environmentally benign TEMPO-catalyzed alcohol oxidation system, employing compounds similar to this compound, demonstrates the utility of these chemicals in green chemistry applications (Li & Zhang, 2009).

  • Hydrodenitrogenation Research : Research into the hydrodenitrogenation of compounds like 2-methylpiperidine, structurally similar to this compound, provides insights into chemical processes important for the petroleum industry and environmental remediation (Wang et al., 2007).

Future Directions

The future directions for “2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one” could involve further exploration of its potential uses in various fields of research and industry. Given its structural similarity to other bioactive moieties, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

2-hydroxy-1-(3-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7-3-2-4-9(5-7)8(11)6-10/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOFOMBOFKPTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588114
Record name 2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82554-10-7
Record name 2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 6
2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.